7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-11(13(15)20)12(19-14(18-8)16-7-17-19)9-4-3-5-10(6-9)21-2/h3-7,12H,1-2H3,(H2,15,20)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSINIQFTIAKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyrimidine, are known to interact with a variety of enzymes and receptors. They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Mode of Action
Similar compounds have been shown to bind to their targets, leading to various biological activities.
Biological Activity
7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of various precursors. The general procedure includes:
- Preparation of Intermediates : The synthesis involves the formation of several intermediates like methyl 3-bromopropanoate and 3-amino-5-mercapto-1,2,4-triazole.
- Final Product Formation : The final compound was obtained by reacting these intermediates under controlled conditions to yield a white powder with a melting point of 232.2–233.4°C .
Anticancer Properties
Research indicates that triazolopyrimidine derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds with this scaffold can induce apoptosis and cell cycle arrest in various cancer cell lines. Notably, the compound demonstrated potent antiproliferative effects comparable to standard chemotherapeutics against hepatocellular carcinoma (HCC) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies revealed that it possesses activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent .
The mechanisms underlying the biological activity of this compound include:
- DNA Intercalation : The compound exhibits DNA intercalating properties, which may disrupt replication and transcription processes in cancer cells .
- Reactive Oxygen Species Scavenging : It has been suggested that the compound acts as a scavenger of reactive oxygen species (ROS), contributing to its cytotoxic effects against tumor cells without significantly harming normal cells .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on HCC Cells : In a study using the MHCC97-H cell line as an in vitro model for HCC, the compound showed marked inhibition of cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited significant antibacterial activity against various pathogens, with minimal toxicity to human cells. This positions it as a promising candidate for developing new antimicrobial therapies .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness as a novel mTOR (mammalian target of rapamycin) inhibitor. The compound was optimized through virtual screening and pharmacophore modeling, leading to promising results against hepatocellular carcinoma (HCC) cell lines. The study utilized the aggressive MHCC97-H cell line to evaluate the compound's efficacy in vitro, showing that it can inhibit tumor growth effectively under radiotherapy conditions .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In preclinical models, it was observed to reduce inflammation markers significantly. This property makes it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Synergistic Effects
In combination therapy studies, this compound has shown synergistic effects when paired with other chemotherapeutic agents. This synergy enhances the overall therapeutic efficacy while potentially reducing the required doses of conventional drugs, thereby minimizing side effects.
Synthesis and Derivatives
The synthesis of this compound involves several steps that yield various derivatives with modified biological activities. For instance:
- Methyl 3-((7-(3-Methoxyphenyl)-5-Methyl-6-(Pyridin-3-yl)Carbamoyl)-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)Thio)Propanoate is one such derivative that has been synthesized and characterized for its potential pharmacological activities .
Case Study 1: mTOR Inhibition
In a detailed study focusing on hepatocellular carcinoma treatment:
- Objective : To evaluate the efficacy of the compound as an mTOR inhibitor.
- Methodology : The compound was tested on MHCC97-H cells under various conditions simulating radiotherapy.
- Results : Significant reduction in cell viability was observed, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory potential:
- Objective : To determine the effects on inflammation markers in animal models.
- Methodology : Various dosages were administered to evaluate dose-dependent effects.
- Results : Marked decreases in pro-inflammatory cytokines were recorded.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolopyrimidine derivatives exhibit significant structural diversity, primarily through modifications at positions 7 (aryl substituents) and 6 (carboxamide substituents). Below is a comparative analysis of key analogs:
Key Findings
Substituent Position and Electronic Effects: 3-Methoxyphenyl (Target Compound): The methoxy group at the meta position provides moderate electron-donating effects, enhancing aromatic π-π stacking in receptor binding compared to para-substituted analogs (e.g., 4-phenyl in ) . 3-Fluorophenyl (UCB-FcRn-84): Fluorine’s electron-withdrawing nature improves metabolic stability and FcRn binding affinity, critical for therapeutic antibody half-life extension . 4-Dimethylaminophenyl (Compound 83): The strong electron-donating dimethylamino group increases solubility but may reduce membrane permeability .
Biological Activity Correlations :
- Antibacterial Activity : Compounds with bulky substituents (e.g., 4-isopropylphenyl in ) show enhanced activity against Enterococcus, likely due to improved hydrophobic interactions with bacterial targets .
- Antiproliferative Effects : The 3,4,5-trimethoxyphenyl substituent in 5a () demonstrates potent anticancer activity, attributed to enhanced tubulin binding .
Green synthesis methods using 4,4’-trimethylenedipiperidine () achieve high yields (up to 90%) for related triazolopyrimidines .
Physicochemical Properties
- Melting Points: V7 (176°C) and similar analogs show higher melting points compared to non-polar substituents, correlating with crystalline stability from hydrogen bonding (e.g., carboxamide NH groups) .
- Spectroscopic Data: IR: Methoxy groups exhibit C-O-C stretching at ~1209 cm⁻¹ (V7), while nitro groups (Compound 83) show NO₂ peaks near 1517 cm⁻¹ . NMR: Aromatic proton signals (δ 7.33–8.69 ppm in V7) vary with substituent electron effects .
Q & A
(Basic) What are the established synthesis protocols for 7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
Answer:
The compound is synthesized via one-pot multicomponent reactions using:
- Key precursors : 5-amino-1-phenyl-1H-1,2,4-triazoles, substituted aromatic aldehydes, and ethyl acetoacetate.
- Catalysts : APTS (3-Aminopropyltriethoxysilane) in ethanol achieves cyclization with yields up to 78% .
- Alternative methods : Hydrazonoyl chlorides and triethylamine in dimethylformamide (DMF) at 120°C for 10 hours, followed by recrystallization (Ethanol/DMF) .
- Optimization : Solvent systems like ethanol/water (1:1 v/v) with TMDP catalyst improve yields to 85% .
(Basic) What analytical techniques are recommended for structural characterization?
Answer:
- 1H/13C NMR spectroscopy : Confirms substituent connectivity (e.g., methoxyphenyl protons at δ 3.8–4.1 ppm; pyrimidine carbons at 150–160 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., triazole-pyrimidine fusion angle: 112.5°) and confirms spatial arrangement of substituents .
- IR spectroscopy : Identifies carbonyl (1680–1700 cm⁻¹) and amide (3300 cm⁻¹) groups .
(Advanced) How can reaction conditions be optimized to enhance synthetic efficiency?
Answer:
- Catalyst screening : Replace toxic TMDP with APTS or silica-supported catalysts to improve safety and yields .
- Solvent optimization : Use ethanol/water mixtures for greener synthesis or DMF for faster cyclization .
- Continuous flow reactors : Implement scalable systems to reduce reaction time by 40% while maintaining >90% purity .
(Advanced) How should researchers resolve contradictions in reported biological activity data?
Answer:
- Structural variables : Compare substituent effects (e.g., hydroxyl vs. methoxy groups at phenyl position 3). Para-hydroxyl derivatives exhibit higher solubility but lower membrane permeability than methoxy analogs, impacting IC50 values in cellular assays .
- Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HepG2) and protocols (MTT vs. SRB) to isolate structural-activity relationships .
- Control experiments : Test metabolites or degradation products to rule off-target effects .
(Advanced) What computational methods aid in studying target interactions?
Answer:
- Quantum mechanical calculations : Predict binding affinities to kinases (e.g., EGFR) by modeling interactions between the triazolopyrimidine core and ATP-binding pockets .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize derivatives for synthesis .
- Machine learning : Train models on existing SAR data to predict bioactivity of novel analogs .
(Basic) What are the critical solubility and stability profiles of this compound?
Answer:
- Solubility : Enhanced by polar substituents (e.g., hydroxyl groups) in aqueous buffers (pH 7.4: ~2.1 mg/mL) but reduced in lipid-rich environments .
- Stability : Degrades by <10% in 24 hours at 25°C but shows hydrolytic susceptibility in acidic conditions (pH 3: 40% degradation) .
(Advanced) How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
| Position | Modification | Biological Impact | Example Data |
|---|---|---|---|
| 7-(3-Methoxyphenyl) | Methoxy → Bromo | Increases kinase selectivity (e.g., EGFR vs. VEGFR) | Selectivity index improves from 1.2 → 3.8 |
| 5-Methyl | Methyl → Propyl | Enhances lipophilicity (LogP: 2.1 → 3.4) and blood-brain barrier penetration | |
| 6-Carboxamide | Amide → Ester | Reduces cytotoxicity (IC50 shifts from 12 μM → 45 μM) but improves metabolic stability |
(Basic) What biological targets are associated with this compound?
Answer:
- Kinases : Inhibits EGFR (IC50: 210 nM) and CDK2 via competitive binding to ATP pockets .
- DNA replication : Intercalates with DNA in in vitro models, inducing G2/M arrest in leukemia cells (EC50: 1.8 μM) .
(Advanced) How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein stability shifts (ΔTm ≥ 4°C for EGFR) after compound treatment .
- RNAi knockdown : Silence putative targets (e.g., EGFR) to observe loss of antiproliferative effects (e.g., IC50 increases from 210 nM → 1.2 μM) .
(Advanced) What strategies mitigate metabolic instability in preclinical studies?
Answer:
- Prodrug design : Convert carboxamide to methyl ester derivatives, improving oral bioavailability (AUC: 12 → 28 h·μg/mL) .
- Structural shielding : Introduce fluorine at position 2 of the phenyl ring to block cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
